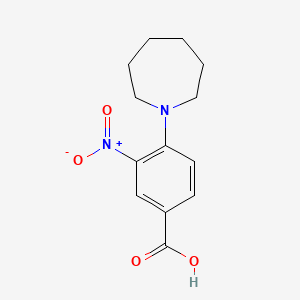

4-(氮杂环-1-基)-3-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and Diels-Alder type reactions. For example, the base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acids leads to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones . Similarly, 4-aza-6-nitrobenzofuroxan (ANBF) reacts with CH acids to form carbon-bonded 1,4-adducts, which are fused with a furoxan ring . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and orientations of substituent groups. For instance, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are well-defined, indicating a planar structure with specific orientations for the functional groups . This information can be used to predict the molecular geometry and electronic distribution in 4-(Azepan-1-yl)-3-nitrobenzoic acid.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitro-substituted aromatic compounds. The dual behavior of 4-aza-6-nitrobenzofuroxan as both an electrophile and a dienophile in Diels-Alder type reactions is particularly noteworthy . This compound exhibits a tendency to form stable carbinolamines upon covalent hydration . Similarly, the nucleophilic dearomatization of ANBF by CH acids to synthesize pharmacology-oriented compounds indicates the potential reactivity of the nitro group in such systems . These reactions could be relevant to the chemical behavior of 4-(Azepan-1-yl)-3-nitrobenzoic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Azepan-1-yl)-3-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and carboxylic acid groups typically confers strong acidity and the ability to participate in hydrogen bonding, which can affect solubility and melting points . The crystalline structure of similar compounds is often stabilized by intermolecular hydrogen bonding, suggesting that 4-(Azepan-1-yl)-3-nitrobenzoic acid may also form stable crystalline structures under the right conditions .

科学研究应用

晶体学和物理性质

- 晶体结构和理化性质:合成了 3-硝基-4-羟基苯甲酸的 Zn(II) 和 Co(II) 配合物,并通过 X 射线晶体学确定了它们的结构。这些配合物表现出独特的键合特征和物理性质,包括热、磁和阻抗特性 (D'angelo 等,2008)。

光物理行为

- 氨基部分对荧光团的影响:研究了 7-硝基-2,1,3-苯并恶二唑的 4-氨基衍生物的晶体结构,包括 4-(氮杂环-1-基)-7-硝基-2,1,3-苯并恶二唑,以了解它们的光物理行为。这些结构表现出显着的电子离域,影响了它们的光学性质 (Saha,2002)。

氧化还原过程

- 氧化还原反应中的电荷转移:研究了 (4-硝基苯甲酸根)Re(CO)(3) (azine) 配合物的氧化还原反应。这些反应涉及从配位的氮杂环自由基到 4-硝基苯甲酸根配体的电荷转移,揭示了分子内氧化还原过程的见解 (Féliz 和 Ferraudi,1998)。

合成和反应性

- 3-氨基苯甲酸的合成:与 4-(氮杂环-1-基)-3-硝基苯甲酸密切相关的 3-硝基苯甲酸是使用苯甲酸的硝化反应合成的。这一过程导致了 3-氨基苯甲酸的产生,证明了其在有机化学和工业应用中的相关性 (尹群,2010)。

发光研究

- Eu(III) 和 Tb(III) 配合物的发光:硝基苯甲酸配体用于发光的基于镧系离子配位聚合物中。对这些配合物进行的研究提供了对其发光性质的见解,展示了硝基官能化的影响 (de Bettencourt-Dias 和 Viswanathan,2006)。

属性

IUPAC Name |

4-(azepan-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLIKPXLGXANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387927 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-nitrobenzoic acid | |

CAS RN |

92109-03-0 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

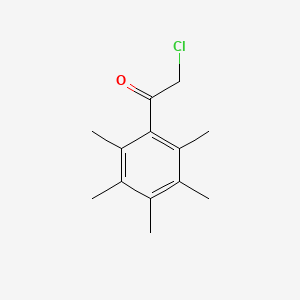

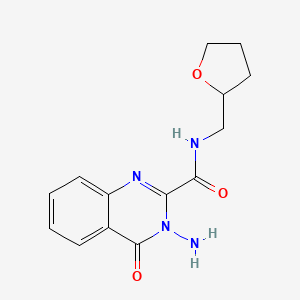

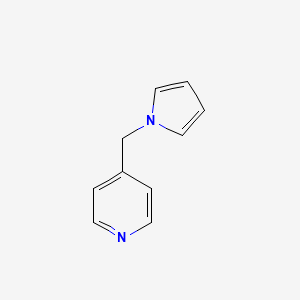

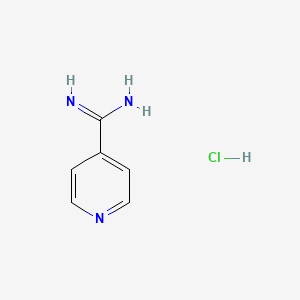

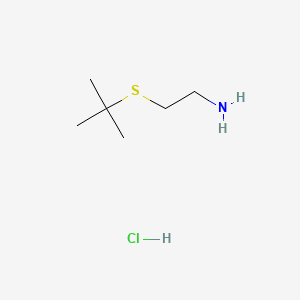

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。